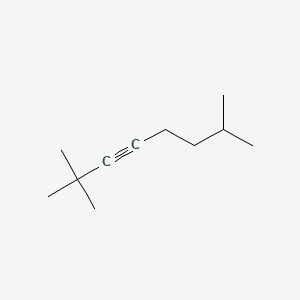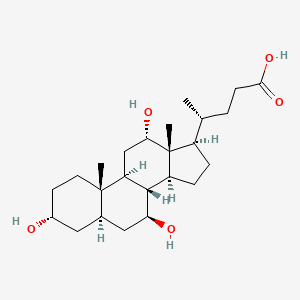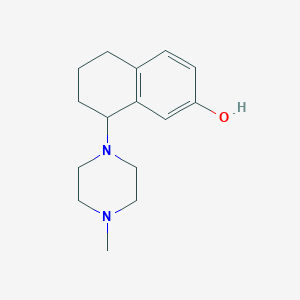
8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with 2-hydroxy-5,6,7,8-tetrahydronaphthalene under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully hydrogenated naphthalene derivative.
Substitution: The piperazine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group, such as an alkyl or aryl group, using reagents like alkyl halides or aryl halides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Aplicaciones Científicas De Investigación
8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparación Con Compuestos Similares
8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)aniline: This compound also contains a piperazine ring but differs in the presence of an aniline group instead of a tetrahydronaphthalene moiety.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid:
N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide: This compound is a potent cyclin-dependent kinase inhibitor with a more complex structure and specific biological activity.
The uniqueness of this compound lies in its combination of a piperazine ring with a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
176700-66-6 |
|---|---|
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
8-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H22N2O/c1-16-7-9-17(10-8-16)15-4-2-3-12-5-6-13(18)11-14(12)15/h5-6,11,15,18H,2-4,7-10H2,1H3 |
Clave InChI |
VJDPDWMXGFSDAW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CCCC3=C2C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)
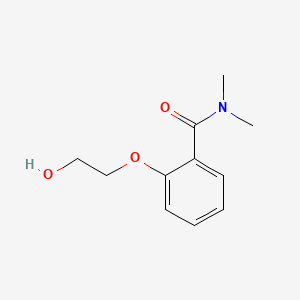
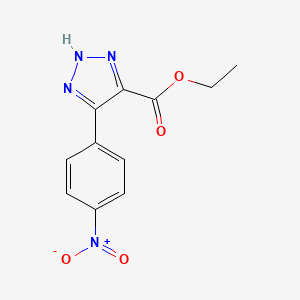

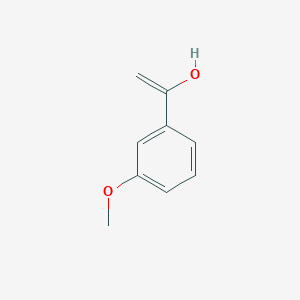
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)



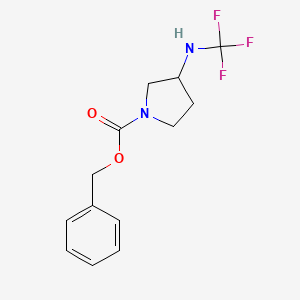
![2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)

